molecular formula C17H16N2O2 B6478618 1-[3-(3-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 887197-57-1

1-[3-(3-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B6478618
CAS No.: 887197-57-1
M. Wt: 280.32 g/mol
InChI Key: JAPXUXSRADCARQ-UHFFFAOYSA-N
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Description

The compound “1-[3-(3-hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceutical drugs .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds depend on the functional groups attached to the pyrazole ring. They can undergo a variety of reactions including oxidation, reduction, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the interactions between its atoms .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should always be followed when working with chemicals to minimize risks .

Future Directions

The future directions in the study of pyrazole compounds and their derivatives are vast. They are being extensively studied for their potential applications in medicinal chemistry, particularly in the development of new drugs .

Properties

IUPAC Name

1-[5-(3-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12(20)19-17(13-6-3-2-4-7-13)11-16(18-19)14-8-5-9-15(21)10-14/h2-10,17,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPXUXSRADCARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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